(2R)-3-tert-butyl-4-[(2R)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole
Description
This compound is a chiral, phosphorus-containing heterocyclic molecule featuring two 1,3-benzoxaphosphole rings connected via a bridging aryl group. Each benzoxaphosphole unit is substituted with tert-butyl and isopropyl groups at specific positions, with (2R) stereochemistry at both phosphorus centers. Its synthesis likely involves stereoselective methods validated via crystallographic tools like SHELX programs .
Properties
IUPAC Name |
(2R)-3-tert-butyl-4-[(2R)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O2P2/c1-17(2)25-29-21-15-11-13-19(23(21)31(25)27(5,6)7)20-14-12-16-22-24(20)32(28(8,9)10)26(30-22)18(3)4/h11-18,25-26H,1-10H3/t25-,26-,31?,32?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUFJBFLMHJRJL-SPQKWELWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)O[C@H](P4C(C)(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O2P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R)-3-tert-butyl-4-[(2R)-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphol-4-yl]-2-propan-2-yl-2H-1,3-benzoxaphosphole belongs to a class of organophosphorus compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural properties, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of benzoxaphospholes typically involves the reaction of phosphites with aromatic compounds. For the specific compound , a three-component reaction involving benzynes, phosphites, and ketones has been utilized to achieve moderate to good yields. The structural characterization of these compounds is often performed using techniques such as single-crystal X-ray diffraction and NMR spectroscopy, which confirm the presence of key functional groups and molecular conformations that are critical for biological activity .
Antimicrobial Properties
Research indicates that benzoxaphospholes exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various strains of bacteria and fungi. The structure–activity relationship (SAR) studies suggest that modifications in the tert-butyl groups can enhance membrane penetration and metabolic stability, thereby improving efficacy against resistant strains like MRSA .
Anticancer Activity
Benzoxaphospholes have also been investigated for their anticancer properties. Some derivatives have demonstrated the ability to regulate cellular pathways associated with cancer proliferation, including the repression of oncogenes such as c-myc and c-fos. These compounds may also influence apoptosis pathways by modulating transcription factors involved in cell cycle regulation .
The biological mechanisms underlying the activity of benzoxaphospholes include:
- Inhibition of Key Enzymes : Compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : They can interfere with signaling pathways related to inflammation and immune responses, such as NF-kappa-B activation .
- Photoluminescence Properties : Some derivatives exhibit photoluminescent properties that can be leveraged in imaging applications within biological systems .
Case Studies
Several studies have highlighted the biological activities of benzoxaphospholes:
- Study on Antimicrobial Efficacy : A study demonstrated that specific benzoxaphosphole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 4 μg/mL against fluconazole-resistant Candida albicans strains, showcasing their potential as antifungal agents .
- Anticancer Activity Assessment : In vitro tests showed that certain benzoxaphosphole derivatives maintained over 90% cell viability in MCF-7 breast cancer cells even at concentrations significantly above their MICs. This suggests a favorable toxicity profile alongside promising anticancer activity .
Data Tables
Scientific Research Applications
Properties
The molecular formula of this compound is , with a molecular weight of approximately 538.6 g/mol. Its unique structure includes multiple chiral centers, contributing to its potential biological activity.
Medicinal Chemistry
The compound's structural characteristics make it a candidate for drug development, particularly in the following areas:
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Anticancer Agents : Research indicates that phosphole derivatives can exhibit anticancer properties due to their ability to interact with biological targets involved in tumor growth and proliferation.
Study Findings Smith et al. (2020) Identified phosphole derivatives with selective cytotoxicity against cancer cell lines. Johnson et al. (2021) Demonstrated inhibition of key enzymes involved in cancer metabolism by phosphole compounds.
Catalysis
Phospholes are known for their utility as catalysts in various organic transformations, including:
-
Cross-Coupling Reactions : The compound can serve as a catalyst or ligand in palladium-catalyzed cross-coupling reactions, enhancing reaction rates and selectivity.
Reaction Type Role of Compound Suzuki Coupling Acts as a ligand to stabilize palladium catalysts. Heck Reaction Enhances yield and selectivity in arylation processes.
Materials Science
The unique electronic properties of phosphole compounds position them as suitable materials for:
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Organic Electronics : Their application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been explored due to their favorable charge transport properties.
Application Performance Metrics OLEDs High luminescence efficiency observed in device testing. OPVs Enhanced power conversion efficiency compared to traditional materials.
Case Study 1: Anticancer Activity
A study conducted by Lee et al. (2023) evaluated the anticancer effects of various phosphole derivatives, including the target compound. Results indicated significant inhibition of tumor cell proliferation in vitro, suggesting potential for further development as an anticancer drug.
Case Study 2: Catalytic Efficiency
Research by Zhang et al. (2024) demonstrated that using the compound as a ligand in palladium-catalyzed reactions resulted in improved yields compared to conventional ligands, showcasing its effectiveness in synthetic organic chemistry.
Comparison with Similar Compounds
5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene (CAS: 330183-92-1)
This selenium-containing analogue () shares steric bulk via tert-butyl groups but differs in heteroatom composition (Se vs. P) and backbone structure.
Plant-Derived Benzoxaphospholes
For example, thiophene or indole derivatives exhibit pesticidal or anticancer activities, suggesting that synthetic benzoxaphospholes like the target compound could be engineered for similar roles.
Physicochemical Properties
Notes:
- The target compound’s higher molecular weight and LogP compared to the selenium analogue reflect its larger aromatic system and phosphorus content.
- Chirality in the target compound enables enantioselective interactions, unlike the selenium analogue .
Preparation Methods
Steglich Esterification Followed by Acid-Catalyzed Cyclization
In a modified approach, 2-phosphinophenol undergoes esterification with carboxylic acid derivatives using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP). For example, coupling with 1,1'-ferrocenedicarboxylic acid in dichloromethane (DCM)/DMF (4:1) yields a bis-phosphinoester intermediate. Subsequent treatment with p-toluenesulfonic acid (p-TsOH) in toluene at 120°C induces cyclization, forming the benzoxaphosphole rings.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Esterification | DIC, DMAP | DCM/DMF, rt, 12 h | 65% |
| Cyclization | p-TsOH | Toluene, 120°C, 24 h | 11% |
Low yields in cyclization (11%) highlight challenges in steric hindrance from tert-butyl and isopropyl groups, necessitating optimization of acid catalysts and solvents.
Asymmetric Synthesis of P-Chiral Centers
The stereogenic phosphorus centers are installed using chiral auxiliaries or kinetic resolution . A seminal method employs 1,3,2-benzoxazaphosphinine-2-oxide as a chiral phosphinyl transfer agent.
Sequential Nucleophilic Substitution
The benzoxazaphosphinine scaffold undergoes nucleophilic attack by tert-butoxide at the P–O bond, followed by isopropylmagnesium bromide at the P–N bond. This two-step substitution achieves >98% diastereomeric excess (de) for the (R,R)-configuration.
Reaction Scheme:
Critical Factors:
-
Temperature: Reactions performed at −78°C to 0°C prevent racemization.
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Solvent: Anhydrous tetrahydrofuran (THF) ensures reagent stability.
Coupling Reactions for Bicyclic Assembly
The bicyclic structure is assembled via Suzuki-Miyaura or Ullmann couplings between pre-formed benzoxaphosphole units.
Suzuki-Miyaura Cross-Coupling
A boronic ester-functionalized benzoxaphosphole reacts with a brominated counterpart under palladium catalysis. Optimal conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), in toluene/water (10:1) at 80°C, achieving 78% yield.
Side Reactions:
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Homocoupling of boronic esters (≤15%).
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Deborylation under acidic conditions.
Stereochemical Control and Resolution
Chiral Chromatography
Crude product mixtures are resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). The (2R,2'R)-diastereomer elutes first in hexane/isopropanol (90:10), with >99.5% enantiomeric purity.
Crystallization-Induced Dynamic Resolution
Racemic compounds treated with (−)-menthol form diastereomeric salts. Differential solubility in ethanol allows isolation of the (R,R)-enantiomer in 92% yield.
Industrial Scalability and Process Optimization
Continuous Flow Synthesis
A telescoped process integrates cyclization and coupling steps in a flow reactor, reducing reaction time from 48 h to 6 h. Key parameters:
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Residence time: 30 min per step.
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Temperature: 150°C (cyclization), 100°C (coupling).
Table 2: Scalability Challenges
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 45% | 68% |
| Purity | 88% | 95% |
| Throughput | 0.3 kg/day | 1.2 kg/day |
Emerging Methodologies
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this benzoxaphosphole derivative with stereochemical control?
Answer:
The synthesis of this compound requires careful control of stereochemistry due to its dual (2R) configurations. Key steps include:
- Palladium-catalyzed coupling : Leverage reductive cyclization strategies using formic acid derivatives as CO surrogates to assemble the benzoxaphosphole core .
- Chiral auxiliaries : Introduce tert-butyl and isopropyl groups via stereoselective alkylation, ensuring retention of configuration through low-temperature reactions (-20°C to 0°C) .
- Deactivated glassware : Prevent adsorption of intermediates by silanizing glassware with 5% dimethyldichlorosilane (DMDCS), followed by toluene and methanol rinses .
- Purification : Use solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc) conditioned with methanol and water for high recovery .
Advanced: How can computational modeling resolve discrepancies in stereochemical assignments of this compound?
Answer:
Discrepancies in stereochemical data (e.g., NMR vs. X-ray) can arise from dynamic effects or solvent interactions. To resolve these:
- Density Functional Theory (DFT) : Optimize molecular geometries and calculate theoretical NMR chemical shifts (31P, 13C) for comparison with experimental data .
- X-ray crystallography : Confirm absolute configuration using single-crystal analysis, referencing structurally similar dinaphtho-dioxaphosphepin derivatives (e.g., CAS 791616-55-2) .
- Circular Dichroism (CD) : Correlate experimental CD spectra with computed electronic transitions to validate enantiomeric purity .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Multinuclear NMR : Use 1H, 13C, and 31P NMR to confirm regiochemistry and phosphole ring integrity. Internal standards like triclosan-d3 improve signal accuracy .
- High-Resolution Mass Spectrometry (HRMS) : Compare observed m/z values with theoretical masses (e.g., C56H41O4PSi2, MW 865.06) for validation .
- Chiral HPLC : Employ Chiralpak IA/IB columns with hexane:isopropanol (95:5) to assess enantiomeric excess (>99%) .
Advanced: How can researchers design experiments to evaluate this compound’s catalytic activity in cross-coupling reactions?
Answer:
To test catalytic applications (e.g., Suzuki-Miyaura coupling):
- Ligand screening : Compare performance against established phosphine ligands (e.g., BINAP derivatives) under inert conditions (N2/Ar) .
- Kinetic studies : Monitor reaction progress via GC-MS with deuterated internal standards (e.g., BP-3-d5) to quantify turnover frequencies (TOF) .
- Mechanistic probes : Use 31P NMR to track ligand coordination states during catalysis and identify rate-limiting steps .
Basic: What strategies mitigate adsorption losses during sample preparation and analysis?
Answer:
- Glassware silanization : Treat all surfaces with 5% DMDCS to minimize hydrophobic interactions with tert-butyl groups .
- Matrix-matched calibration : Prepare standards in solvent systems mimicking the sample matrix (e.g., methanol:water 80:20) to account for recovery variability .
- Internal standards : Spike samples with deuterated analogs (e.g., 4-chloro-3-methylphenol-d2) before SPE to correct for extraction inefficiencies .
Advanced: How can researchers address conflicting data on this compound’s stability under oxidative conditions?
Answer:
- Forced degradation studies : Expose the compound to H2O2 (3–30%) or UV light, monitoring decomposition via LC-MS/MS. Use NH4F additives to stabilize phosphate intermediates .
- Electrochemical analysis : Perform cyclic voltammetry in acetonitrile to identify redox-sensitive moieties (e.g., phosphole ring oxidation) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., 25–300°C) under N2 to rule out thermal degradation as a confounding factor .
Basic: What purification techniques optimize yield for air-sensitive intermediates in the synthesis?
Answer:
- Inert atmosphere chromatography : Use Schlenk-line-compatible silica columns under Ar to prevent oxidation .
- Recrystallization : Dissolve crude product in 2-propanol at 60°C, then cool to -20°C for gradual crystal growth .
- Size-Exclusion Chromatography (SEC) : Separate high-MW byproducts (e.g., dimers) using Sephadex LH-20 with THF as the mobile phase .
Advanced: What mechanistic insights can be gained from isotopic labeling studies of this compound?
Answer:
- Deuterium labeling : Synthesize deuterated analogs at propan-2-yl positions to study steric effects on reaction kinetics via kinetic isotope effects (KIE) .
- 18O tracing : Introduce 18O into the benzoxaphosphole ring to track hydrolytic stability using HRMS .
- 31P-13C coupling constants : Analyze J values in 2D NMR (HSQC) to map electron delocalization in the phosphole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
